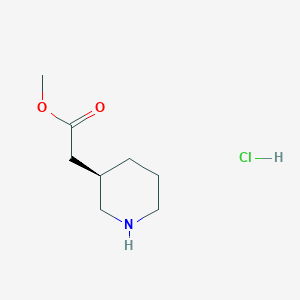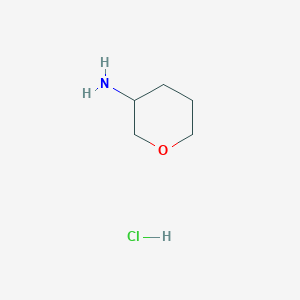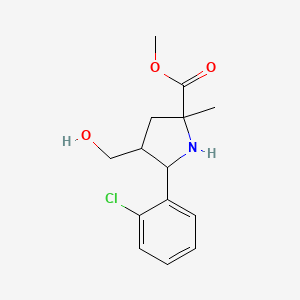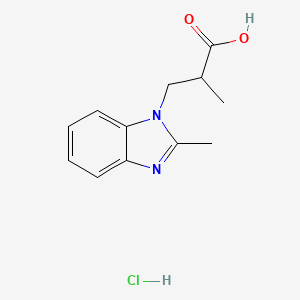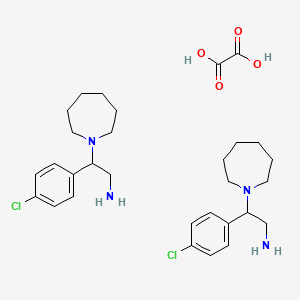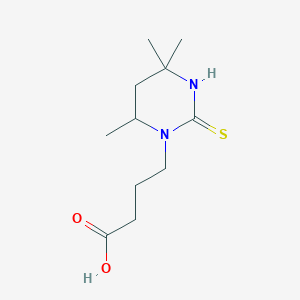![molecular formula C17H30Cl3N3 B1389144 [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1185293-37-1](/img/structure/B1389144.png)
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride
Descripción general
Descripción
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride, also known as CPPMP, is a synthetic compound that is used in scientific research. It is a derivative of the pyridine and piperidine families, and it has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, laboratory experiments, and drug development.
Aplicaciones Científicas De Investigación
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used as a tool for studying the effects of ion channels, and it has been used to study the effects of drugs on various neurological processes. It has also been studied for its potential applications in drug development, as it has been found to have a significant effect on the activity of certain enzymes.
Mecanismo De Acción
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has been found to act as a partial agonist at certain ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. It binds to the receptor and activates its signaling pathway, leading to a decrease in glutamate-induced excitotoxicity. Additionally, [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has been found to act as an allosteric modulator of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to reduce excitotoxicity in the brain, which can be beneficial for treating a variety of neurological disorders. Additionally, [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has been found to modulate the activity of certain enzymes, which can be beneficial for treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, which makes it a safe compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride. It could be studied further for its potential applications in drug development, as it has been found to have a significant effect on the activity of certain enzymes. Additionally, it could be studied further to determine its potential therapeutic applications in treating neurological disorders. Finally, it could be studied further to determine its potential applications in other areas of research, such as biochemistry and physiology.
Propiedades
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.3ClH/c1-2-6-17(5-1)20-10-7-15(8-11-20)12-19-14-16-4-3-9-18-13-16;;;/h3-4,9,13,15,17,19H,1-2,5-8,10-12,14H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGUOHDCANNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNCC3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




